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Compound of Interest

Compound Name: 1,6-Naphthyridine-3,8-diamine

CAS No.: 1864060-88-7

Cat. No.: B1461873

Get Quote

Executive Summary: The Scaffold Divergence
In medicinal chemistry, the positional isomerism of nitrogen atoms within a bicyclic system can

radically alter the pharmacological landscape of a scaffold. This guide provides a head-to-head

comparison of 1,6-naphthyridine and 1,8-naphthyridine isomers.

While both scaffolds share the formula

, their biological utility has diverged significantly due to their electronic distributions and metal-
chelating capabilities:

1,8-Naphthyridines are historically dominant in antimicrobial therapeutics (the "Nalidixic Acid

lineage") due to their ability to mimic the quinolone pharmacophore and chelate magnesium

ions in the bacterial DNA gyrase complex.

1,6-Naphthyridines have emerged as potent Type II kinase inhibitors in oncology, exemplified

by Ripretinib (Qinlock), a switch-control inhibitor for GIST (Gastrointestinal Stromal Tumors).
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This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and

experimental validation protocols for these two critical isomers.

Structural & Electronic Analysis
The fundamental difference lies in the vector of the nitrogen lone pairs and the resulting dipole

moments.
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Figure 1. Structural divergence and resulting therapeutic targets of naphthyridine isomers.

Physicochemical Implications[1][2]
1,8-Naphthyridine: The proximity of N1 and N8 allows for bidentate coordination with metal

ions (e.g.,
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). This is critical for antibacterial activity, as the drug-

-DNA ternary complex is the basis of quinolone action.

1,6-Naphthyridine: The nitrogens are distal. This prevents chelation but creates a distinct

dipole that favors binding in the hydrophobic ATP-binding pockets of kinases, specifically the

"switch pocket" of KIT kinase, where the 1,6-core acts as a rigid anchor.

Therapeutic Efficacy Comparison
Antimicrobial Activity (The 1,8-Dominance)
The 1,8-naphthyridine core is the direct analog of the quinoline ring found in early antibiotics.

Mechanism: Inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

Key Representative:Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-

carboxylic acid).

SAR Insight: The N-1 position requires a small alkyl/aryl group (ethyl, cyclopropyl) for

potency. The 3-carboxylic acid and 4-keto group are non-negotiable for binding.

Feature
1,8-Naphthyridine
(Antibacterial)

1,6-Naphthyridine
(Antibacterial)

Potency (MIC)
High (< 1 µg/mL for optimized

analogs)
Low / Inactive

Target Binding
Forms stable bridge with

in DNA groove

Sterically incompatible with

gyrase pocket

Commercial Example Nalidixic Acid, Gemifloxacin None in this class

Anticancer Activity (The 1,6-Resurgence)
While 1,8-naphthyridines show cytotoxicity (via intercalation), 1,6-naphthyridines have achieved

clinical success as targeted therapies.

Mechanism: Type II Kinase Inhibition (Switch Control).
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Key Representative:Ripretinib (Qinlock).[1][2][3][4]

Biological Logic: Ripretinib uses the 1,6-naphthyridine core to bind to the "switch pocket" of

the KIT proto-oncogene receptor tyrosine kinase, locking it in an inactive conformation. This

inhibits downstream signaling in GIST cells.

Feature
1,8-Naphthyridine
(Oncology)

1,6-Naphthyridine
(Oncology)

Primary Mechanism
DNA Intercalation / c-Met

inhibition
KIT/PDGFRA Kinase Inhibition

Selectivity Low to Moderate High (Switch Control)

Clinical Status Preclinical / Investigational FDA Approved (Ripretinib)

Mechanistic Pathway Visualization
Understanding how these isomers disrupt biological function is key to experimental design.
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Figure 2. Divergent mechanisms of action: Metal-mediated DNA damage (1,8) vs. Allosteric

Kinase Modulation (1,6).

Experimental Protocol: Kinase Inhibition Assay (TR-
FRET)
To objectively compare the anticancer potential of naphthyridine isomers, a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This

protocol validates the "Kinase Specialist" role of the 1,6-isomer.

Principle
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The assay measures the transfer of phosphate from ATP to a peptide substrate. A Europium-

labeled antibody detects the phosphorylated product.

Inhibitor present: Low signal (High FRET inhibition).

Inhibitor absent: High signal.

Workflow Step-by-Step
Compound Preparation:

Dissolve 1,6- and 1,8-naphthyridine derivatives in 100% DMSO to 10 mM.

Perform 3-fold serial dilutions in DMSO (10 points).

Enzyme Reaction Mix:

Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35.

Enzyme: Recombinant Human KIT kinase (0.5 nM final).

Substrate: ULight-labeled peptide substrate (50 nM).

ATP:

concentration (typically 10-50 µM).

Reaction Initiation:

Add 2.5 µL compound solution to 384-well white plates.

Add 5 µL Enzyme mix. Incubate 10 min at RT (to allow switch-pocket binding).

Add 2.5 µL ATP/Substrate mix to start reaction.

Incubation:

Incubate for 60 minutes at Room Temperature.
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Detection:

Add 10 µL EDTA/Eu-Antibody detection mix (stops reaction and binds product).

Incubate 60 minutes.

Readout:

Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g.,

EnVision).

Data Analysis:

Calculate % Inhibition relative to DMSO controls.

Fit curves using a 4-parameter logistic model to determine

.

Expected Results
1,6-Isomer (Ripretinib-like):

against KIT kinase.

1,8-Isomer (Nalidixic-like):

(Inactive against this specific kinase target).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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